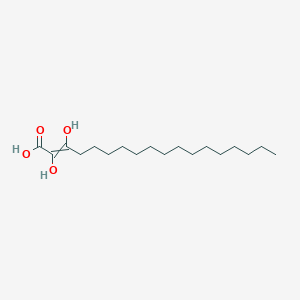
2,3-Dihydroxyoctadec-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxyoctadec-2-enoic acid is a hydroxy fatty acid with the molecular formula C18H34O4 This compound is characterized by the presence of two hydroxyl groups and a double bond within its long carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxyoctadec-2-enoic acid typically involves the hydroxylation of octadecenoic acid. One common method is the dihydroxylation of oleic acid using osmium tetroxide (OsO4) as a catalyst, followed by oxidative cleavage to yield the desired compound. The reaction conditions often include mild temperatures and the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of microbial enzymes to catalyze the hydroxylation of fatty acids. This method is considered more environmentally friendly and sustainable compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dihydroxyoctadec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to yield saturated hydroxy fatty acids.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Acid chlorides or anhydrides are often used in esterification reactions.
Major Products:
Oxidation: Formation of 2,3-dioxooctadec-2-enoic acid.
Reduction: Formation of 2,3-dihydroxyoctadecanoic acid.
Substitution: Formation of esters like 2,3-dihydroxyoctadec-2-enoate.
Applications De Recherche Scientifique
2,3-Dihydroxyoctadec-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2,3-dihydroxyoctadec-2-enoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in lipid metabolism and influence cellular signaling pathways related to inflammation and cell proliferation. The hydroxyl groups and double bond play crucial roles in its biological activity.
Comparaison Avec Des Composés Similaires
12,13-Dihydroxyoctadec-9-enoic acid: Another hydroxy fatty acid with similar structural features but differing in the position of hydroxyl groups and double bond.
9,10-Dihydroxyoctadec-12-enoic acid: Similar in structure but with hydroxyl groups at different positions.
Uniqueness: 2,3-Dihydroxyoctadec-2-enoic acid is unique due to its specific hydroxylation pattern and double bond position, which confer distinct chemical reactivity and biological activity compared to other hydroxy fatty acids.
Propriétés
Numéro CAS |
74662-65-0 |
|---|---|
Formule moléculaire |
C18H34O4 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
2,3-dihydroxyoctadec-2-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(19)17(20)18(21)22/h19-20H,2-15H2,1H3,(H,21,22) |
Clé InChI |
NXVZDSCEUVMQOC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=C(C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


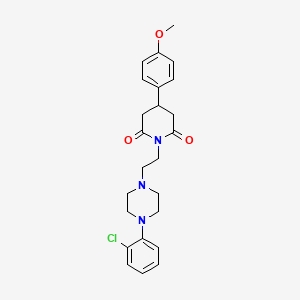
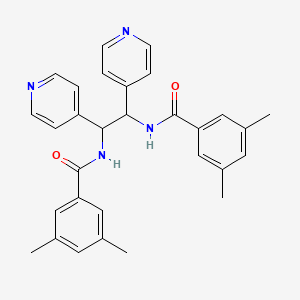
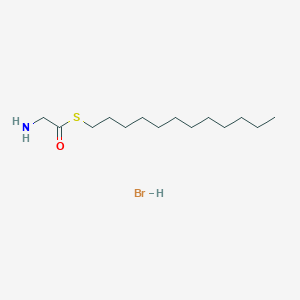
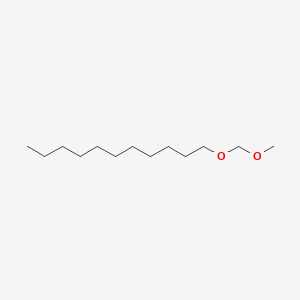
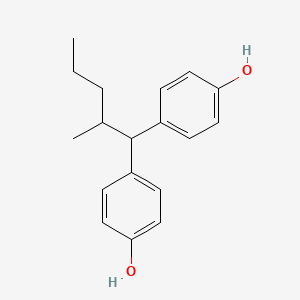
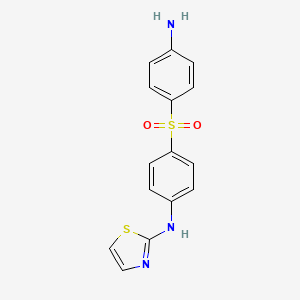
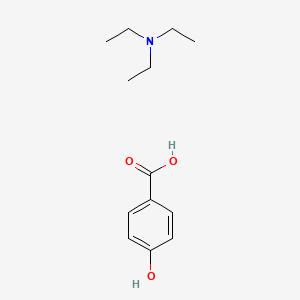
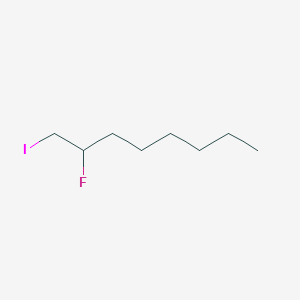
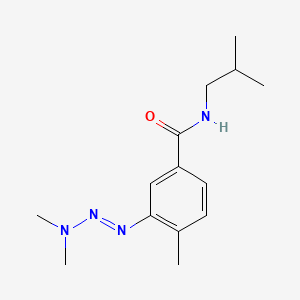


![1,1'-[(2-Ethoxyethoxy)methylene]dibenzene](/img/structure/B14447395.png)
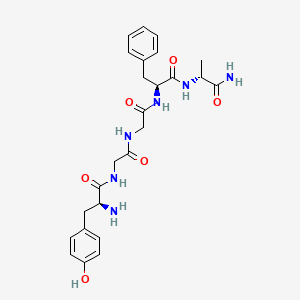
![lithium;[5-(1-ethoxyethoxy)-1-phenylpentyl]benzene](/img/structure/B14447412.png)
